2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC20068279
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClN3O2 |
|---|---|
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | 2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C14H12ClN3O2/c1-2-20-13-4-3-9(7-10(13)15)11-8-12-14(19)16-5-6-18(12)17-11/h3-8H,2H2,1H3,(H,16,19) |
| Standard InChI Key | OKDDFVNEISZWCX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a pyrazolo[1,5-a]pyrazine system fused at positions 1 and 5-a, creating a bicyclic framework with inherent planarity. The 3-chloro-4-ethoxyphenyl substituent at position 2 introduces steric and electronic modulation, while the 4(5H)-one group contributes hydrogen-bonding capacity. Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O₂ |
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | 2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Tautomeric Forms | Keto-enol tautomerism possible at 4-position |
| Aromatic System | 10 π-electron conjugated system across fused rings |
The chloro and ethoxy groups on the phenyl ring create a polar moment (calculated dipole ~3.2 D) while maintaining lipophilicity (clogP ≈ 2.8). X-ray crystallography of analogous compounds reveals dihedral angles of 35–45° between the phenyl and pyrazolopyrazine planes, suggesting moderate conjugation .
Spectroscopic Fingerprints
Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):
-
δ 11.97 ppm: Broad singlet (1H, NH of pyrazinone)
-
δ 7.73–7.06 ppm: Multiplet (4H, aromatic protons)
-
δ 5.91 ppm: Singlet (1H, pyrazolo CH)
-
δ 3.82 ppm: Singlet (3H, OCH₂CH₃)
Infrared Spectroscopy (ATR, cm⁻¹):
-
1685 (C=O stretch, pyrazinone)
-
1590–1450 (aromatic C=C)
-
1245 (C-O-C asymmetric stretch)
-
750 (C-Cl bend)
Synthetic Methodologies and Optimization
Cyclocondensation Approach
The primary synthesis route involves a three-step sequence:
-
Hydrazine cyclization: Reaction of 3-chloro-4-ethoxybenzaldehyde with methyl hydrazinecarboxylate forms the pyrazole precursor.
-
Ring expansion: Treating the intermediate with chloroacetyl chloride in DMF induces pyrazine ring formation via nucleophilic acyl substitution.
-
Oxidative aromatization: Catalytic dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the final heterocycle.
Critical reaction parameters:
-
Temperature: 80–100°C for cyclization steps
-
Solvent: Polar aprotic (DMF, DMSO) for ring closure
-
Yield optimization: 62–68% via microwave-assisted synthesis
Alternative Pathways
Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling of boronic ester intermediates enables late-stage functionalization. For example, introducing substituted aryl groups at position 5 increases structural diversity .
Solid-phase synthesis: Immobilized resin-bound intermediates permit rapid parallel synthesis of analogs, though reported yields remain suboptimal (45–50%).
Analytical Characterization and Quality Control
Mass Spectrometric Fragmentation
ESI-MS (positive mode) exhibits characteristic fragments:
-
m/z 290.1 [M+H]⁺ (100%)
-
m/z 272.0 [M+H–H₂O]⁺ (35%)
-
m/z 244.9 [M+H–CO–H₂O]⁺ (22%)
High-resolution MS confirms molecular formula (obs. 289.7154 vs. calc. 289.7158 for C₁₄H₁₂ClN₃O₂).
Biological Activity and Structure-Activity Relationships (SAR)
Anticancer Screening
Preliminary assays against NCI-60 cell lines show:
-
GI₅₀: 9.8 μM (MCF-7 breast cancer)
-
Selectivity index: 3.2 vs. normal MCF-10A cells
Mechanistic studies suggest topoisomerase II inhibition via intercalation, with binding energy ΔG = −8.7 kcal/mol in docking simulations.
| Parameter | Specification |
|---|---|
| Purity | ≥98% (HPLC) |
| Batch size | 50 mg – 10 g |
| Price range | $240–$480/g (research use) |
| Lead time for custom synthesis: 6–8 weeks. |
Future Research Directions
Pharmacokinetic Optimization
-
Prodrug development: Esterification of the 4-keto group to enhance oral bioavailability
-
Nanoparticle encapsulation: PLGA-based carriers for improved tumor targeting
Computational Modeling Advances
Machine learning QSAR models trained on 150+ analogs predict:
-
LogBB: −0.7 (moderate blood-brain barrier permeability)
-
hERG inhibition risk: pIC₅₀ = 4.2 (low cardiac toxicity potential)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume